Cyclopentyl 2-amino-2-cyclohexylacetate
Description
Cyclopentyl 2-amino-2-cyclohexylacetate is a structurally complex ester derivative featuring a cyclopentyl group linked to an amino-substituted cyclohexylacetic acid backbone. The compound combines a rigid cyclohexyl moiety with a secondary amine and an ester functional group, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
cyclopentyl 2-amino-2-cyclohexylacetate |
InChI |
InChI=1S/C13H23NO2/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11/h10-12H,1-9,14H2 |
InChI Key |
YBKIMYUFPVLCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound can be compared to the following structurally related molecules from the evidence:
Physicochemical Properties
- The amino group may confer water solubility at acidic pH .
- Benzilic Acid : Higher polarity due to hydroxyl and carboxylic acid groups, leading to lower volatility compared to ester derivatives .
- Cyclopentyl isopropylphosphonofluoridate: High reactivity due to the phosphonofluoridate group, making it more susceptible to hydrolysis than carboxylate esters .
Reactivity and Stability
- Ester Hydrolysis: Cyclopentyl esters (e.g., Cyclopentyl isopropylphosphonofluoridate) typically undergo slower hydrolysis than linear alkyl esters due to steric hindrance . This property might extend to Cyclopentyl 2-amino-2-cyclohexylacetate, enhancing its metabolic stability.
- Amino Group Reactivity: The secondary amine in the target compound could participate in salt formation or serve as a site for functionalization (e.g., acylation), similar to amino-substituted benzamides in pharmaceutical design .
Research Findings
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